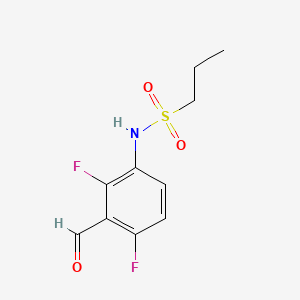

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAQKKCELAQLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401219886 | |

| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918523-58-7 | |

| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918523-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide: A Key Intermediate in Targeted Cancer Therapy

Foreword: In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule kinase inhibitors, in particular, have demonstrated significant efficacy in cancers with specific genetic mutations. This guide provides an in-depth technical overview of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide (CAS Number: 918523-58-7 ), a critical chemical intermediate in the synthesis of Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutated protein.[1] This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed exploration of its synthesis, properties, and pivotal role in the production of a life-saving therapeutic.

Introduction and Significance

This compound is an aromatic sulfonamide that has garnered significant attention not for its intrinsic biological activity, but as a sophisticated building block in multi-step organic synthesis. Its strategic importance lies in its role as a key intermediate for the construction of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide, the active pharmaceutical ingredient (API) known as Vemurafenib.[2][3]

Vemurafenib is a cornerstone in the treatment of late-stage melanoma, specifically in patients whose tumors harbor the BRAF V600E mutation.[4] The drug functions by selectively inhibiting this mutated kinase, thereby interrupting the MAPK signaling pathway that drives tumor proliferation.[5][6] The precise and efficient synthesis of Vemurafenib is therefore of paramount importance, and the quality of intermediates like this compound is critical to the overall success of the manufacturing process.[2]

This guide will delve into the essential technical aspects of this compound, providing a foundation for its synthesis, characterization, and application in a pharmaceutical manufacturing context.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its handling, reaction optimization, and purification.

| Property | Value | Source |

| CAS Number | 918523-58-7 | [7] |

| Molecular Formula | C₁₀H₁₁F₂NO₃S | [8] |

| Molecular Weight | 263.26 g/mol | [8] |

| IUPAC Name | This compound | [8] |

| Appearance | White to off-white crystalline solid (typical) | [2] |

| Purity (Typical) | ≥95% | [5] |

Structural Representation:

The molecule's structure, featuring a difluorinated phenyl ring with ortho- and para-directing fluorine atoms, a formyl group, and a propanesulfonamide moiety, is specifically designed for subsequent chemical transformations in the Vemurafenib synthesis pathway.

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound is achieved through the deprotection of its acetal precursor, N-[3-(dimethoxymethyl)-2,4-difluorophenyl]propane-1-sulfonamide. The formyl group is protected as a dimethyl acetal to prevent unwanted side reactions in earlier synthetic steps. The following protocol is adapted from established patent literature.[9]

Reaction Scheme:

Caption: Deprotection of the acetal to yield the target aldehyde.

Experimental Procedure:

-

Step 1: Reaction Setup

-

In a 250 ml round-bottom flask equipped with a mechanical stirrer and a thermometer, charge 13 g of N-[3-(dimethoxymethyl)-2,4-difluorophenyl]propane-1-sulfonamide.

-

Add 100 ml of tetrahydrofuran (THF) to the flask at room temperature.

-

To this solution, add 10 ml of 6N hydrochloric acid (HCl).

-

-

Step 2: Reaction Execution

-

Heat the reaction mixture to a temperature of 65°C to 70°C.

-

Maintain the mixture at this temperature and continue stirring for 2 hours.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) to confirm the consumption of the starting material.

-

-

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

The patent literature indicates that the product from this reaction is often used directly in the subsequent step without extensive purification. However, for isolation and characterization, a standard aqueous work-up would be appropriate. This would typically involve:

-

Quenching the reaction with a suitable aqueous base (e.g., sodium bicarbonate solution) to neutralize the excess acid.

-

Extracting the product into an organic solvent such as ethyl acetate.

-

Washing the organic layer with brine, drying over an anhydrous salt (e.g., sodium sulfate), and concentrating under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

-

Causality and Experimental Choices:

-

Choice of Acid: Hydrochloric acid is a strong acid that effectively catalyzes the hydrolysis of the acetal protecting group to reveal the aldehyde.

-

Solvent System: Tetrahydrofuran is an appropriate solvent as it is relatively inert to the reaction conditions and solubilizes the organic starting material, while also being miscible with the aqueous HCl.

-

Temperature: Heating the reaction mixture accelerates the rate of hydrolysis, allowing the reaction to reach completion in a reasonable timeframe. The specified range of 65-70°C is likely an optimized condition to ensure efficient conversion without promoting degradation of the product.

Role in the Synthesis of Vemurafenib

The primary and most critical application of this compound is its function as a key building block in the synthesis of Vemurafenib. The formyl group (-CHO) on the molecule is essential for the subsequent reaction steps that lead to the formation of the final API.

The synthesis of Vemurafenib involves the coupling of this intermediate with other complex heterocyclic structures. The difluoro-substitution pattern on the phenyl ring is also a crucial feature of the final drug molecule, contributing to its binding affinity and overall pharmacological profile. The overall process underscores the importance of multi-step synthesis in creating complex, targeted therapeutic agents.[1][2]

Spectroscopic Characterization (Representative Data)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet and a sextet), the aromatic protons (complex multiplets due to fluorine coupling), the sulfonamide N-H proton (a broad singlet), and the aldehydic proton (a singlet at a downfield chemical shift, typically around 10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the three distinct carbons of the propyl group, the aromatic carbons (with splitting patterns due to C-F coupling), and a signal for the carbonyl carbon of the formyl group at a characteristic downfield position (typically >180 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and the characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group (around 1340 and 1160 cm⁻¹, respectively).[3][10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (263.26 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Safety Considerations

There is currently no significant body of research indicating that this compound possesses notable intrinsic biological or pharmacological activity. Its primary value lies in its role as a chemical intermediate. As with any chemical compound, appropriate safety precautions should be taken during handling. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a testament to the intricate and elegant design of modern synthetic organic chemistry in the service of medicine. While unassuming on its own, its carefully orchestrated arrangement of functional groups makes it an indispensable component in the manufacture of Vemurafenib, a drug that has had a profound impact on the treatment of BRAF-mutated melanoma. This guide has provided a comprehensive overview of its synthesis, properties, and critical role, offering valuable insights for professionals engaged in the vital work of drug discovery and development.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Critical Role of Intermediates in Vemurafenib Synthesis. Available at: [Link].

- Cipla Limited. (2015). Novel processes for the preparation of vemurafenib. WO2015075749A1.

- Janssen Pharmaceutica NV. (2015). Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide. US9150594B2.

-

LookChem. Cas 1029872-54-5, Plx-4032 (RG7024). Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53419003, N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide. Available at: [Link].

-

IndiaMART. 4-Amino-3-chloro-5-nitrobenzotrifluoride 97%. Available at: [Link].

- Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

-

Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link].

- Tsai, J., et al. (2014).

-

National Center for Biotechnology Information. Vemurafenib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available at: [Link].

- Holderfield, M., et al. (2014). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. F1000Prime Reports, 6, 93.

- Wajroch, M., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International Journal of Molecular Sciences, 24(14), 11374.

- Janssen Pharmaceutica NV. (2012). Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide. WO2012010538A2.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | C10H11F2NO3S | CID 53419003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

A Comprehensive Technical Guide to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide: Synthesis, Characterization, and Applications

Abstract: This technical guide provides an in-depth analysis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, a highly functionalized aromatic compound of significant interest in medicinal chemistry. The document elucidates the molecule's chemical identity, physicochemical properties, and presents a detailed, field-proven synthetic pathway. The causality behind critical reaction choices, particularly for achieving regioselective formylation, is explained from the perspective of a senior application scientist. Furthermore, this guide covers robust analytical methods for structural verification and purity assessment, discusses the compound's primary application as a key intermediate in the synthesis of complex pharmaceutical agents, and outlines essential safety protocols. This whitepaper is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a thorough understanding of this valuable synthetic building block.

Introduction to a Key Pharmaceutical Building Block

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents ranging from antibacterial drugs to diuretics, anticonvulsants, and targeted cancer therapies.[1][2] The group's ability to act as a stable, non-classical bioisostere for carboxylic acids and its capacity to engage in critical hydrogen bonding interactions within enzyme active sites contribute to its prevalence in drug design.[1]

Within this important class of molecules, this compound (Figure 1) has emerged as a particularly valuable intermediate. Its structure is strategically engineered with multiple functionalities:

-

A Difluorinated Phenyl Ring: The two fluorine atoms modulate the electronic properties of the ring, increase lipophilicity, and can enhance metabolic stability and binding affinity of the final drug molecule.

-

An Ortho-Formyl Group: The aldehyde (-CHO) group is a versatile chemical handle, perfectly positioned for subsequent elaboration into more complex heterocyclic systems or for linking molecular fragments.

-

A Propanesulfonamide Moiety: This group provides a key interaction point and influences the overall physicochemical properties of the molecule.

The specific arrangement of these groups makes this compound a crucial precursor in the multi-step synthesis of advanced pharmaceutical targets, including potent kinase inhibitors used in oncology.[3][4] This guide provides the technical foundation for its synthesis and utilization.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its effective use in synthesis and research. The key identifiers and computed physicochemical properties for this compound are summarized in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 918523-58-7 | PubChem[5][6] |

| Molecular Formula | C₁₀H₁₁F₂NO₃S | PubChem[5] |

| Molecular Weight | 263.26 g/mol | PubChem[5] |

| Canonical SMILES | CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F | PubChem[5] |

| InChIKey | RWAQKKCELAQLHO-UHFFFAOYSA-N | PubChem[5] |

| XLogP3 | 1.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

Synthesis and Mechanistic Rationale

The synthesis of a multi-substituted aromatic ring requires a robust strategy that provides absolute control over regiochemistry. A simple electrophilic aromatic substitution on N-(2,4-difluorophenyl)propane-1-sulfonamide would likely yield a mixture of products due to competing directing effects. Therefore, a more sophisticated and reliable method is required. The most effective and field-proven approach is a two-step synthesis commencing from 2,4-difluoroaniline, leveraging a directed ortho-metalation (DoM) strategy for the critical formylation step.

Retrosynthetic Analysis

The retrosynthetic analysis (Figure 2) identifies the most logical disconnections. The carbon-carbon bond of the formyl group and the nitrogen-sulfur bond of the sulfonamide are the key points for disconnection, leading back to simple, commercially available starting materials: 2,4-difluoroaniline, propane-1-sulfonyl chloride, and a formylating agent.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway and Mechanistic Insights

The forward synthesis involves two distinct, high-yielding steps. The workflow is visualized in Figure 3.

Caption: Overall two-step synthetic workflow diagram.

Step 1: Synthesis of N-(2,4-difluorophenyl)propane-1-sulfonamide

This initial step involves the straightforward reaction between 2,4-difluoroaniline and propane-1-sulfonyl chloride.

-

Causality of Reagent Choice:

-

Solvent (Dichloromethane, DCM): DCM is selected for its inertness and its ability to dissolve both the starting amine and the sulfonyl chloride, creating a homogeneous reaction environment.

-

Base (Pyridine or Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base is essential to neutralize this acid. Failure to scavenge the HCl would result in the protonation of the starting aniline, deactivating it towards the desired nucleophilic attack. Pyridine is often preferred as it can also act as a nucleophilic catalyst.

-

Step 2: Regioselective Formylation via Directed ortho-Metalation (DoM)

This is the most critical step, where precise regiochemical control is achieved.

-

Expertise & Mechanistic Rationale: The sulfonamide group (-NHSO₂R) is a powerful Directed Metalation Group (DMG). When a strong organolithium base like n-butyllithium (n-BuLi) is introduced, it first deprotonates the most acidic proton, which is the one on the sulfonamide nitrogen. The resulting lithium amide then coordinates with the base, positioning it in close proximity to the ortho positions on the aromatic ring. The C3 proton is significantly more acidic than the C5 proton due to the inductive electron-withdrawing effect of the adjacent fluorine atom at C2. Consequently, a second equivalent of n-BuLi selectively removes the proton at the C3 position, generating a dianion that is a potent nucleophile.

-

Reaction Conditions:

-

Low Temperature (-78 °C): This is crucial to prevent side reactions. At higher temperatures, the highly reactive organolithium species could potentially react with the fluorine atoms or undergo other undesired pathways.

-

Anhydrous Conditions: Organolithium reagents react violently with water. The entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents (e.g., dry THF).

-

-

Electrophilic Quench: The generated aryl-lithium species is then "quenched" by adding an electrophile. N,N-Dimethylformamide (DMF) serves as an efficient source of a formyl group. The nucleophilic carbon at C3 attacks the electrophilic carbonyl carbon of DMF. The subsequent acidic workup hydrolyzes the resulting tetrahedral intermediate to yield the final aldehyde product. This DoM strategy provides a self-validating system for achieving the desired 3-formyl isomer with high purity, avoiding complex chromatographic separation of isomers.

Detailed Experimental Protocol

Step 1: N-(2,4-difluorophenyl)propane-1-sulfonamide

-

To a stirred solution of 2,4-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an argon atmosphere, add pyridine (1.2 eq).

-

Cool the mixture to 0 °C using an ice-water bath.

-

Add propane-1-sulfonyl chloride (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting aniline is consumed.

-

Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can often be used directly in the next step or purified by recrystallization from an ethanol/water mixture if necessary.

Step 2: this compound

-

Dissolve the N-(2,4-difluorophenyl)propane-1-sulfonamide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flame-dried, three-neck flask under a strict argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 eq, typically 2.5 M in hexanes) dropwise via syringe over 30 minutes. A color change is typically observed. Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) dropwise, ensuring the temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a solid.

Analytical Characterization

Confirmation of the final product's structure and purity is achieved through a combination of standard spectroscopic and chromatographic techniques.

Table 2: Expected Analytical Data for Structure Confirmation

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aldehyde proton (singlet or triplet due to F-coupling) between δ 9.8-10.5 ppm.- Aromatic protons showing complex splitting patterns due to H-H and H-F coupling.- Propanesulfonamide signals: triplet (~δ 3.2 ppm), sextet (~δ 1.8 ppm), and triplet (~δ 1.0 ppm).- NH proton (broad singlet). |

| ¹³C NMR | - Aldehyde carbonyl carbon signal around δ 185-190 ppm.- Aromatic carbons showing characteristic C-F couplings (large ¹JCF, smaller ²JCF, etc.). |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms, showing F-F and F-H coupling. |

| HRMS (ESI+) | - Calculation for [M+H]⁺: C₁₀H₁₂F₂NO₃S⁺. Expected m/z value should match the theoretical value within ±5 ppm. |

| HPLC | - A single major peak with >97% purity under standard reversed-phase conditions. |

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the aldehyde group, which serves as a versatile anchor point for constructing more complex molecular architectures.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

This molecule is a documented intermediate in synthetic routes targeting complex heterocyclic compounds, such as those related to the BRAF inhibitor Vemurafenib.[3][4][7] In these syntheses, the aldehyde functionality is typically used to build a core heterocyclic ring system.

For example, the formyl group can undergo a condensation reaction with an appropriate amine or hydrazine to form an imine or hydrazone, which can then cyclize to form pyridines, pyrazoles, or other nitrogen-containing heterocycles. This strategic use is depicted in the logical workflow below.

Caption: Use of the aldehyde as a handle for API synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Synthesis Hazards: The synthetic protocol involves highly reactive and pyrophoric n-butyllithium, which must be handled by trained personnel under a strict inert atmosphere. The quenching process can be exothermic.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier before handling the compound.[8]

Conclusion

This compound is a testament to modern synthetic design, providing a purpose-built scaffold for the efficient construction of complex drug molecules. Its synthesis, while requiring careful execution of advanced organometallic techniques like directed ortho-metalation, is a reliable and highly regioselective process. The strategic placement of its fluoro, formyl, and sulfonamide groups makes it an indispensable intermediate for researchers and development professionals aiming to synthesize next-generation therapeutics, particularly in the field of oncology. This guide provides the foundational knowledge required to confidently synthesize, characterize, and utilize this important chemical entity.

References

-

PubChem. N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide. National Center for Biotechnology Information. [Link]

-

Kehua Med. N-(2,4-difluoro-3-forMylphenyl)propane-2-sulfonaMide. [Link]

-

PubChem. (N-[2,4-difluoro-3-[5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl]propane-1 sulfonamide). National Center for Biotechnology Information. [Link]

-

MySkinRecipes. N-(2,4-Difluorophenyl)propane-1-sulfonamide. [Link]

-

Appretech Scientific Limited. N-(2,4-difluorophenyl)propane-1-sulfonamide. [Link]

-

CP Lab Safety. This compound, 97% Purity. [Link]

-

International Journal of Frontiers in Chemistry and Pharmacy Research. Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

- Google Patents. Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide.

-

PubMed. Difluoro-lambda3-bromane-induced Hofmann rearrangement of sulfonamides: synthesis of sulfamoyl fluorides. [Link]

- Google Patents. Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide.

-

ResearchGate. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

PubMed. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. [Link]

-

Taylor & Francis Online. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.

-

Organic Syntheses. 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. [Link]

-

Organic Syntheses. ortho-Formylation of phenols. [Link]

Sources

- 1. frontiersrj.com [frontiersrj.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|唯罗菲妮中间体2(918523-58-7)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 4. US9150594B2 - Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide - Google Patents [patents.google.com]

- 5. N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | C10H11F2NO3S | CID 53419003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. WO2012010538A2 - Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide - Google Patents [patents.google.com]

- 8. This compound | 918523-58-7 [chemicalbook.com]

Physical and chemical properties of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Introduction

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features, including a difluorinated and formylated phenyl ring coupled with a propane sulfonamide moiety, make it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, methods for its characterization, and its stability profile. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

Table 1: Core Molecular and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature[1][2][3][4][5] |

| CAS Number | 918523-58-7 | PubChem[6][7] |

| Molecular Formula | C10H11F2NO3S | PubChem[6] |

| Molecular Weight | 263.26 g/mol | PubChem[6] |

| Appearance | Predicted: White to off-white crystalline solid | General property of similar organic molecules |

| Predicted pKa | 7.5 - 9.5 (Sulfonamide N-H) | Theoretical estimation based on sulfonamide acidity[8][9][10][11][12] |

| Predicted LogP | ~1.4 | PubChem (XLogP3)[6] |

| Predicted Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone, and DMSO | Based on functional group analysis |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following diagram illustrates a plausible synthetic route.

Diagram 1: Proposed Synthetic Workflow

Caption: A logical synthetic route from 1,3-difluorobenzene to the target compound.

Spectroscopic and Chromatographic Characterization

Confirmation of the structure and assessment of the purity of this compound are achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the protons of the propyl chain, and the sulfonamide N-H proton. The coupling patterns of the aromatic protons will be influenced by both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the propyl group.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds.[13][14][15][16][17] Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the key functional groups:

-

N-H stretch (sulfonamide): ~3300-3200 cm⁻¹

-

C=O stretch (aldehyde): ~1700-1680 cm⁻¹

-

S=O stretches (sulfonamide): ~1350-1300 cm⁻¹ and ~1160-1140 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound.[18][19][20] A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Experimental Protocol: Purity Assessment by HPLC

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile.

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde and sulfonamide functional groups.

-

Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo a variety of reactions, including reductive amination, oxidation to a carboxylic acid, and Wittig reactions. The reactivity of the aromatic aldehyde is somewhat reduced due to the electron-withdrawing effects of the fluorine atoms and the sulfonamide group, as well as resonance stabilization.[21][22][23][24][25]

-

Sulfonamide Group: The sulfonamide N-H proton is acidic and can be deprotonated with a suitable base.[26][27][28] This allows for further functionalization at the nitrogen atom.

Diagram 2: Key Reactivity Pathways

Caption: Overview of the main chemical transformations possible for the title compound.

Stability and Storage

The stability of this compound is a critical factor for its use as a reliable intermediate. Stability studies are essential to determine its shelf-life and appropriate storage conditions.[29][30][31][32][33]

Protocol: Accelerated Stability Study

-

Sample Preparation: Place a known quantity of the compound in sealed, amber glass vials.

-

Storage Conditions: Store the vials in a stability chamber at accelerated conditions (e.g., 40°C / 75% relative humidity).

-

Time Points: Withdraw samples at initial (T=0), 1, 3, and 6-month time points.

-

Analysis: Analyze each sample for purity by HPLC and for any degradation products by LC-MS.

-

Evaluation: A significant change is typically defined as a >5% decrease in purity or the appearance of a significant degradation product.

It is recommended to store this compound in a cool, dry, and dark place to minimize degradation.

Physical Property Determination Protocols

Accurate determination of physical properties is fundamental for the characterization of any chemical compound.

Protocol: Melting Point Determination

The melting point provides an indication of purity. Pure crystalline solids typically have a sharp melting range of 1-2°C.[34][35][36][37]

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol: Lipophilicity (LogP) Estimation

Lipophilicity, often expressed as LogP, is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[38][39][40][41][42] While computational methods provide a good estimate, experimental determination is also valuable.

-

Method: The shake-flask method using n-octanol and a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) is the gold standard.

-

Procedure:

-

Dissolve a known amount of the compound in the buffered aqueous phase.

-

Add an equal volume of n-octanol.

-

Shake the mixture vigorously to allow for partitioning between the two phases.

-

Centrifuge to separate the layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation: LogP = log ( [Concentration in octanol] / [Concentration in aqueous phase] ).

Conclusion

This compound is a valuable intermediate with a well-defined set of physical and chemical properties. This guide has outlined its key characteristics, synthetic considerations, and the analytical methodologies required for its comprehensive evaluation. The provided protocols offer a framework for researchers to confidently handle and utilize this compound in their drug discovery and development endeavors.

References

- Short Summary of IUPAC Nomenclature of Organic Compounds. (n.d.). Retrieved from University of Wisconsin-Madison website.

- How to name organic compounds using the IUPAC rules. (n.d.).

- IUPAC nomenclature of organic chemistry - Wikipedia. (n.d.).

- Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain. - Allen. (n.d.).

- Brief Guide to the Nomenclature of Organic Chemistry - IUPAC. (2020).

- Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE - Vedantu. (n.d.).

- Organic Nomenclature - MSU chemistry. (n.d.).

- Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians. (2025).

- Aromatic Aldehyde Definition - Organic Chemistry Key Term - Fiveable. (n.d.).

- Experiment 1 - Melting Points. (n.d.).

- Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC - NIH. (2021).

- 4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025).

- accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - RSC Publishing. (2019).

- Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods | The Journal of Physical Chemistry A - ACS Publications. (2000).

- Melting point determination. (n.d.).

- Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed. (2004).

- Measuring the Melting Point - Westlab Canada. (2023).

- The pK a values of the sulfonamides studied | Download Table - ResearchGate. (n.d.).

- Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures - SciELO. (2014).

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing). (2019).

- experiment (1) determination of melting points. (2021).

- Which are more reactive, alkyl ketones or aromatic aldehydes? - Quora. (2017).

- Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023).

- Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. (n.d.).

- Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of LogP Methods on more than 96,000 Compounds - OUCI. (2009).

- Identity and Purity - Small Molecules - Pacific BioLabs. (n.d.).

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.).

- STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. (n.d.).

- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery - ACS Publications. (2014).

- Stability Testing of Pharmaceutical Products. (2012).

- Stability testing overview for Pharmaceutical products - GMP SOP. (n.d.).

- Stability Testing for Pharmaceutical Drug Products - Vici Health Sciences. (n.d.).

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).

- A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol - Benchchem. (n.d.).

- Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. (2025).

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (2019).

- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (n.d.).

- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.).

- 1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in... - ResearchGate. (n.d.).

- Fluorine NMR. (n.d.).

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020).

- This compound|唯罗菲妮中间体 - ChemicalBook. (n.d.).

- N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | C10H11F2NO3S | CID - PubChem. (n.d.).

- CAS 918523-58-7 | this compound. (n.d.).

- An Overview of Fluorine NMR - ResearchGate. (n.d.).

- WO2012010538A2 - Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl] - Google Patents. (n.d.).

- Basic physicochemical properties of sulfonamides - ResearchGate. (n.d.).

Sources

- 1. cuyamaca.edu [cuyamaca.edu]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. iupac.org [iupac.org]

- 5. Organic Nomenclature [www2.chemistry.msu.edu]

- 6. N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | C10H11F2NO3S | CID 53419003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biophysics.org [biophysics.org]

- 17. researchgate.net [researchgate.net]

- 18. pacificbiolabs.com [pacificbiolabs.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. hovione.com [hovione.com]

- 21. Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain. [allen.in]

- 22. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]

- 23. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]

- 24. fiveable.me [fiveable.me]

- 25. quora.com [quora.com]

- 26. researchgate.net [researchgate.net]

- 27. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. humiditycontrol.com [humiditycontrol.com]

- 30. pharmastate.academy [pharmastate.academy]

- 31. japsonline.com [japsonline.com]

- 32. gmpsop.com [gmpsop.com]

- 33. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 34. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 35. chem.libretexts.org [chem.libretexts.org]

- 36. westlab.com [westlab.com]

- 37. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 38. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 39. pubs.acs.org [pubs.acs.org]

- 40. acdlabs.com [acdlabs.com]

- 41. Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of LogP Methods on more than 96,000 Compounds [ouci.dntb.gov.ua]

- 42. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

An In-depth Technical Guide to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide: A Key Intermediate in Targeted Therapy

Executive Summary: This whitepaper provides a comprehensive technical overview of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, a critical chemical intermediate in modern pharmaceutical synthesis. The document details the compound's fundamental physicochemical properties, including its precise molecular weight, and offers a detailed, field-proven protocol for its synthesis and analytical validation. By elucidating the rationale behind experimental choices and quality control systems, this guide serves as a vital resource for researchers, chemists, and professionals in drug development. The primary application of this molecule as a key building block in the synthesis of the BRAF inhibitor Vemurafenib is explored, contextualizing its significance in the development of targeted cancer therapies.

Introduction to a Keystone Molecule

This compound (CAS No: 918523-58-7) is a highly functionalized aromatic compound whose strategic importance far outweighs its molecular complexity.[1][2] The molecule incorporates three key reactive moieties: a difluorinated phenyl ring, a reactive formyl (aldehyde) group, and a propane-1-sulfonamide side chain. This specific arrangement makes it an invaluable precursor in multi-step organic synthesis.

The sulfonamide functional group, in particular, is a well-established pharmacophore in medicinal chemistry, contributing to a wide array of biological activities including antibacterial, anti-inflammatory, and anti-cancer effects.[3][4] However, the principal value of this compound lies in its role as a pivotal intermediate for the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated protein, which is a key driver in many cases of metastatic melanoma.[5] This guide provides the core technical knowledge required to synthesize, validate, and effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

The compound's structure is defined by a propane-1-sulfonamide group attached to a 2,4-difluoro-3-formyl aniline derivative. The electron-withdrawing nature of the two fluorine atoms and the formyl group significantly influences the reactivity of the aromatic ring and the acidity of the sulfonamide N-H proton.

Core Data Summary

All quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 918523-58-7 | Alchem Pharmtech, PubChem[1][2] |

| Molecular Formula | C₁₀H₁₁F₂NO₃S | PubChem[2] |

| Molecular Weight | 263.26 g/mol | PubChem[2] |

| Monoisotopic Mass | 263.04277071 Da | PubChem[2] |

| Predicted Density | 1.496 ± 0.06 g/cm³ | ChemicalBook[6] |

| Predicted Boiling Point | 337.1 ± 52.0 °C | ChemicalBook[6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via the sulfonylation of a corresponding aniline precursor. The protocol described below represents a logical and robust pathway from commercially available starting materials.

Proposed Synthetic Protocol

This synthesis involves a two-step process starting from 3-Amino-2,4-difluorobenzaldehyde.

Step 1: Synthesis of 3-Amino-2,4-difluorobenzaldehyde (if not commercially available) This precursor is often prepared from 2,4-difluorobenzaldehyde through a nitration reaction followed by a reduction of the nitro group to an amine.

Step 2: Sulfonylation of 3-Amino-2,4-difluorobenzaldehyde

-

Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-Amino-2,4-difluorobenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 10 mL per gram of amine).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.5 eq) dropwise to the solution. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst, enhancing the reaction rate.

-

Sulfonyl Chloride Addition: While maintaining the temperature at 0 °C, add propane-1-sulfonyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: Quench the reaction by slowly adding 1M Hydrochloric Acid (HCl). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine. The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following methods are standard for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the propyl group (triplet and sextet patterns), the aromatic protons, the aldehyde proton (a singlet around 10 ppm), and the N-H proton of the sulfonamide.

-

¹³C NMR: Will verify the number of unique carbon environments, including the carbonyl carbon of the aldehyde group.

-

¹⁹F NMR: Will show two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of 263.26 g/mol .[2]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity sample should exhibit a single major peak under appropriate chromatographic conditions.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound validation.

Application in Drug Development: The Synthesis of Vemurafenib

The primary industrial and research application of this compound is as a key intermediate in the synthesis of Vemurafenib.[5] Vemurafenib is a highly specific kinase inhibitor that targets the BRAF V600E mutation, a common oncogenic driver in melanoma and other cancers.

In the patented synthesis of Vemurafenib, this intermediate provides the core phenyl-sulfonamide backbone of the final drug.[7][8] The aldehyde group serves as a crucial chemical handle for subsequent reactions, typically involving a condensation reaction with another heterocyclic intermediate to construct the complex framework of the final active pharmaceutical ingredient (API).[7] The difluoro substitution pattern is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties such as cell permeability and bioavailability.

The BRAF Signaling Pathway and Vemurafenib's Mechanism of Action

Caption: Vemurafenib inhibits the constitutively active BRAF V600E mutant.

Conclusion

This compound is a molecule of significant strategic value in pharmaceutical R&D. With a molecular weight of 263.26 g/mol , its utility is derived from a unique combination of functional groups that are essential for constructing more complex therapeutic agents.[2] A thorough understanding of its synthesis, characterization, and application—particularly in the context of Vemurafenib production—is indispensable for scientists and researchers working at the forefront of medicinal chemistry and drug discovery. The protocols and data presented in this guide provide a robust framework for the effective use of this key chemical building block.

References

-

PubChem. N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | C10H11F2NO3S | CID 53419003. [Link]

-

PubChem. (N-[2,4-difluoro-3-[5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl]propane-1 sulfonamide) | C24H21F2N3O4S | CID 58086298. [Link]

-

Appretech Scientific Limited. N-(2,4-difluorophenyl)propane-1-sulfonamide. [Link]

-

科华智慧. N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide. [Link]

-

MySkinRecipes. N-(2,4-Difluorophenyl)propane-1-sulfonamide. [Link]

-

PubChem. N-{2,4-Difluoro-3-[({6-[(2-Hydroxyethyl)amino]pyrimidin-4-Yl}carbamoyl)amino]phenyl}propane-1-Sulfonamide | C16H20F2N6O4S | CID 57342892. [Link]

-

MDPI. N-(2,4-difluorophenyl)-2-fluorobenzamide. [Link]

- Google Patents. US9150594B2 - Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl].

-

ResearchGate. (PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. [Link]

- Google Patents. WO2012010538A2 - Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl].

-

Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]

-

Taylor & Francis Online. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | C10H11F2NO3S | CID 53419003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. frontiersrj.com [frontiersrj.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|唯罗菲妮中间体2(918523-58-7)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 6. This compound | 1254567-71-9 [amp.chemicalbook.com]

- 7. US9150594B2 - Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide - Google Patents [patents.google.com]

- 8. WO2012010538A2 - Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide - Google Patents [patents.google.com]

The Dawn of Chemotherapy: An In-depth Technical Guide to the Discovery and History of Aromatic Sulfonamides

Abstract

This technical guide provides a comprehensive exploration of the seminal discovery and historical development of aromatic sulfonamides, the first class of synthetic antimicrobial agents that heralded the dawn of the chemotherapeutic era. We will dissect the pivotal scientific breakthroughs, from the initial serendipitous observation with Prontosil to the elucidation of its active metabolite, sulfanilamide. This guide will furnish detailed experimental protocols for the synthesis of these foundational compounds and the in vivo assays that established their efficacy. Furthermore, we will examine the subsequent evolution of sulfonamide drugs, their mechanism of action, the inexorable rise of bacterial resistance, and their enduring legacy in modern medicine and drug development.

The Serendipitous Spark: From Dyes to Drugs

Prior to the 1930s, the medical community grappled with a stark reality: systemic bacterial infections were largely untreatable, often leading to devastating consequences. The prevailing scientific dogma held that it was impossible to create a chemical agent that could selectively eradicate invading bacteria without inflicting lethal harm on the host. This paradigm was shattered by the pioneering work of the German physician and researcher, Gerhard Domagk, at the laboratories of IG Farben.[1]

Tasked with the systematic screening of synthetic dyes for potential therapeutic applications, Domagk, in collaboration with chemists Fritz Mietzsch and Joseph Klarer, embarked on a journey that would forever alter the course of medicine.[2] In 1932, their persistence was rewarded with the discovery of a red azo dye, designated KL 730 and later named Prontosil, which exhibited remarkable antibacterial properties in vivo.[2][3]

The Landmark In Vivo Experiment

Domagk's pivotal experiment, which unequivocally demonstrated the life-saving potential of Prontosil, involved a murine model of streptococcal infection. Mice were infected with a lethal dose of Streptococcus pyogenes. A cohort of these infected mice was then treated with Prontosil. The results were nothing short of miraculous: the untreated mice succumbed to the infection, while those that received Prontosil survived.[4] This groundbreaking discovery, however, was shrouded in a puzzling observation: Prontosil was remarkably effective in living organisms but inert against bacteria in a test tube (in vitro). This paradox hinted at a deeper biological mechanism awaiting elucidation.

Unraveling the Mystery: The Prodrug Concept and the Rise of Sulfanilamide

The enigma of Prontosil's in vivo activity was solved in 1935 by a team of French researchers at the Pasteur Institute, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[5] They astutely hypothesized that the body's metabolic processes might be converting the inert Prontosil into an active antibacterial agent. Their research led to the groundbreaking discovery that Prontosil is a prodrug, which is metabolized in the body to release the colorless, active compound, p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[6][7]

This revelation was a watershed moment in pharmacology, establishing the concept of bioactivation.[7] It also had significant commercial implications. Sulfanilamide had been first synthesized in 1906 by the Austrian chemist Paul Gelmo and its patent had long expired, making it readily available for production by any pharmaceutical company.[8] This led to a surge in research and development of sulfanilamide derivatives, ushering in the "sulfa craze" of the late 1930s.[7]

Mechanism of Action: A Tale of Molecular Mimicry

The antibacterial action of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize this essential vitamin. A key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase, which catalyzes the condensation of dihydropteridine pyrophosphate with p-aminobenzoic acid (PABA).

Sulfonamides exert their bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthase.[9] Due to their structural similarity to PABA, sulfonamides bind to the active site of the enzyme, thereby preventing the incorporation of PABA and halting the synthesis of dihydrofolic acid, a precursor to folic acid. Without folic acid, bacteria are unable to synthesize nucleotides and certain amino acids, ultimately inhibiting their growth and replication.[10]

PABA [label="p-Aminobenzoic Acid (PABA)", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfonamide [label="Sulfonamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHPS [label="Dihydropteroate Synthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydrofolate [label="Dihydrofolic Acid Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; BacterialGrowth [label="Bacterial Growth and Replication", fillcolor="#F1F3F4", fontcolor="#202124"];

PABA -> DHPS [label="Substrate"]; Sulfonamide -> DHPS [label="Competitive Inhibitor", style=dashed, color="#EA4335"]; DHPS -> Dihydrofolate [label="Catalyzes"]; Dihydrofolate -> BacterialGrowth [label="Essential for"]; }

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.The Golden Age of Sulfonamides: A Timeline of Discovery and Development

The discovery of sulfanilamide ignited a period of intense research and development, leading to the synthesis of thousands of sulfonamide derivatives with improved efficacy, broader spectrum of activity, and reduced toxicity.[7]

| Year | Key Event | Significance | Reference(s) |

| 1908 | Paul Gelmo synthesizes sulfanilamide. | The foundational molecule of sulfa drugs is created, though its antibacterial properties remain unknown. | [8] |

| 1932 | Gerhard Domagk discovers the antibacterial activity of Prontosil. | The first effective systemic antibacterial agent is identified, marking the beginning of the chemotherapeutic era. | [2][3] |

| 1935 | Domagk publishes his findings on Prontosil. | The scientific community is alerted to the potential of sulfonamides. | [11] |

| 1935 | Tréfouël and colleagues identify sulfanilamide as the active metabolite of Prontosil. | The concept of a prodrug is established, and the true antibacterial agent is revealed. | [5][6] |

| 1938 | Sulfapyridine is introduced for the treatment of pneumonia. | A more effective sulfonamide derivative is developed, significantly reducing mortality from a common and deadly infection. | [6] |

| 1941 | Sulfacetamide is developed for urinary tract infections. | The therapeutic applications of sulfonamides continue to expand. | [6] |

| 1942 | Succinoylsulfathiazole is introduced for gastrointestinal infections. | The development of poorly absorbed sulfonamides for localized gut infections is achieved. | [6] |

| Late 1930s-1940s | Emergence of bacterial resistance to sulfonamides is observed. | The challenge of antimicrobial resistance becomes apparent. | [12] |

Experimental Protocols

Synthesis of Prontosil (Sulfamidochrysoidine)

This protocol describes a representative synthesis of Prontosil via diazotization of sulfanilamide and subsequent azo coupling with m-phenylenediamine.[13][14]

Materials:

-

Sulfanilamide

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

m-Phenylenediamine

-

Sodium acetate

-

Sodium bicarbonate

-

Ice

-

Distilled water

-

Filtration apparatus (Büchner funnel, filter flask)

-

Beakers, flasks, and stirring equipment

Procedure:

-

Diazotization of Sulfanilamide: a. Dissolve sulfanilamide in dilute hydrochloric acid. b. Cool the solution to 0-5°C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the sulfanilamide solution while maintaining the temperature below 5°C. Stir continuously. The formation of the diazonium salt is indicated by a slight color change.

-

Azo Coupling: a. In a separate beaker, dissolve m-phenylenediamine in water and add a solution of sodium acetate. b. Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring. c. Adjust the pH of the reaction mixture to approximately 8 with a saturated solution of sodium bicarbonate. A deep red precipitate of Prontosil will form.

-

Isolation and Purification: a. Allow the mixture to stand in an ice bath to ensure complete precipitation. b. Collect the crude Prontosil by vacuum filtration using a Büchner funnel. c. Wash the precipitate with cold distilled water until the filtrate is neutral. d. The crude product can be recrystallized from hot water to obtain purified Prontosil.

Synthesis of Sulfanilamide from Aniline

This multi-step synthesis is a classic laboratory procedure for the preparation of sulfanilamide.[15][16]

Step 1: Acetylation of Aniline to Acetanilide

-

Dissolve aniline in a mixture of water and concentrated hydrochloric acid.

-

Add acetic anhydride to the aniline solution, followed immediately by a solution of sodium acetate in water.

-

Stir the mixture and cool it in an ice bath to precipitate the acetanilide.

-

Collect the acetanilide by vacuum filtration and dry it completely.

Step 2: Chlorosulfonation of Acetanilide

-

Carefully add dry acetanilide to an excess of chlorosulfonic acid in a dry flask, controlling the reaction by cooling.

-

Gently heat the mixture to complete the reaction.

-

Pour the reaction mixture slowly and cautiously onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

-

Collect the product by vacuum filtration and wash with cold water.

Step 3: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride

-

Add the moist p-acetamidobenzenesulfonyl chloride to an excess of concentrated aqueous ammonia.

-

Heat the mixture to complete the reaction, then cool to precipitate the p-acetamidobenzenesulfonamide.

-

Collect the product by vacuum filtration.

Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide

-

Heat the p-acetamidobenzenesulfonamide in dilute hydrochloric acid to hydrolyze the acetyl group.

-

Cool the solution and neutralize it with a solution of sodium bicarbonate to precipitate the sulfanilamide.

-

Collect the crude sulfanilamide by vacuum filtration.

-

Recrystallize the product from hot water to obtain pure sulfanilamide.

Aniline [label="Aniline", fillcolor="#FBBC05", fontcolor="#202124"]; Acetanilide [label="Acetanilide", fillcolor="#F1F3F4", fontcolor="#202124"]; p_acetamido [label="p-Acetamidobenzenesulfonyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; p_acetamido_sulfonamide [label="p-Acetamidobenzenesulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfanilamide [label="Sulfanilamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aniline -> Acetanilide [label="Acetylation"]; Acetanilide -> p_acetamido [label="Chlorosulfonation"]; p_acetamido -> p_acetamido_sulfonamide [label="Ammonolysis"]; p_acetamido_sulfonamide -> Sulfanilamide [label="Hydrolysis"]; }

Caption: Key steps in the synthesis of sulfanilamide from aniline.In Vivo Antibacterial Efficacy Assay (Murine Sepsis Model)

This protocol is a generalized representation of the type of in vivo efficacy testing that would have been employed in the early days of sulfonamide research.[17][18]

Materials:

-

Pathogenic bacterial strain (e.g., Streptococcus pyogenes)

-

Culture medium (e.g., Brain Heart Infusion broth)

-

Healthy mice of a specific strain and weight

-

Test compound (e.g., Sulfonamide) formulated for administration

-

Vehicle control

-

Syringes and needles for injection

-

Animal housing and care facilities

Procedure:

-

Inoculum Preparation: a. Culture the bacterial strain to the mid-logarithmic phase. b. Wash and resuspend the bacteria in a suitable vehicle (e.g., sterile saline). c. Determine the bacterial concentration (CFU/mL) by serial dilution and plating. d. Dilute the bacterial suspension to the desired infectious dose.

-

Infection: a. Acclimatize the mice to the laboratory conditions. b. Infect the mice with the prepared bacterial inoculum via a relevant route (e.g., intraperitoneal injection).

-

Treatment: a. Randomly assign the infected mice to treatment and control groups. b. At a predetermined time post-infection, administer the test compound or vehicle control to the respective groups.

-

Monitoring and Endpoints: a. Monitor the mice for signs of illness and mortality over a set period (e.g., 7-14 days). b. The primary endpoint is typically survival. c. Secondary endpoints can include determining the bacterial load in blood and organs at specific time points.

The Evolution of Sulfonamides and the Rise of Resistance

The initial success of sulfanilamide spurred the development of numerous derivatives with improved pharmacological properties. These can be broadly classified based on their absorption and intended use:

-

Rapidly absorbed and excreted: Sulfisoxazole

-

Poorly absorbed (for gastrointestinal infections): Sulfasalazine

-

Topical use: Sulfacetamide, Silver sulfadiazine

-

Long-acting: Sulfadoxine

However, the widespread use of sulfonamides inevitably led to the emergence of bacterial resistance.[12] The primary mechanism of resistance is the acquisition of genes encoding for an altered dihydropteroate synthase enzyme that has a lower affinity for sulfonamides but still effectively binds PABA.[19] This evolutionary pressure necessitated the development of new classes of antibiotics and combination therapies.

The Enduring Legacy of Aromatic Sulfonamides

Despite the advent of penicillin and subsequent generations of antibiotics, sulfonamides have not been relegated to the annals of medical history. They remain clinically relevant, particularly in combination with dihydrofolate reductase inhibitors like trimethoprim, which block a subsequent step in the folic acid synthesis pathway, creating a synergistic effect.[2]

Furthermore, the sulfonamide moiety has proven to be a versatile pharmacophore, serving as a key structural component in a wide array of non-antibacterial drugs, including diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., sultiame), and anti-inflammatory agents (e.g., celecoxib).[7]

The discovery of aromatic sulfonamides was a watershed moment in the history of medicine. It not only provided the first effective treatment for systemic bacterial infections but also laid the conceptual groundwork for the golden age of antibiotic discovery. The principles of selective toxicity and metabolic antagonism, first demonstrated with the sulfa drugs, continue to guide the development of new therapeutic agents to this day.

References

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry, Section B. Retrieved January 7, 2026, from [Link]

-

Sulfanilamide Synthesis 2. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- Davies, J., & Davies, D. (2010). Origins and Evolution of Antibiotic Resistance. Microbiology and Molecular Biology Reviews, 74(3), 417–433.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

-

Prontosil Synthesis and Enzyme Binding Studies. (2022, May 24). StudyCorgi. Retrieved January 7, 2026, from [Link]

-

Sulfa Drugs - a closer look. (2019, September 3). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

-

Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Synthesis of Sulfanilamide from Aniline. (n.d.). Lecture Notes | CHEM 2140. Docsity. Retrieved January 7, 2026, from [Link]

-

Sulfonamide Derivatives: A Multifaceted Approach to Modern Therapeutics in Infectious Diseases and Beyond. (n.d.). YMER. Retrieved January 7, 2026, from [Link]

- Jeśman, C., Młudzik, A., & Cybulska, M. (2011). [History of antibiotics and sulphonamides discoveries]. Polski Merkuriusz Lekarski, 30(179), 320–322.

-

Synthesis of Sulphanilamide. (2021, May 24). YouTube. Retrieved January 7, 2026, from [Link]

- Seydel, J. K. (1987). The development of Sulfonamides (1932-1938) as a focal point in the history of chemotherapy. In J. Parnham & J. Bruinvels (Eds.), Discoveries in Pharmacology (Vol. 3, pp. 5-13). Elsevier.

- Hong, Y., et al. (1997). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 41(8), 1771–1777.

-

Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). University of Missouri-St. Louis. Retrieved January 7, 2026, from [Link]

- Khaldan, A. A., et al. (2022). Quantitative structure–activity relationship-based computational approaches. In Computational Chemistry and Molecular Modeling. Academic Press.

- Development of Quantitative StructureActivity Relationships and Its Application in Rational Drug Design. (2007). Current Computer-Aided Drug Design, 3(4), 273-287.

-

Top Pharmaceuticals: Prontosil. (n.d.). American Chemical Society. Retrieved January 7, 2026, from [Link]

- Seydel, J. K., et al. (1980). Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships. Journal of Medicinal Chemistry, 23(6), 607–613.

- Venkatesan, R., et al. (2023). How bacteria resist the oldest class of synthetic antibiotics.

- Mornaghi, E., et al. (1972). Analysis of the Structure-Activity Relationship of the Sulfonamide Drugs Using Substituent Constants. Journal of Medicinal Chemistry, 15(1), 31–35.

- Hager, T. (2006). The Demon Under the Microscope: From Battlefield Hospitals to Nazi Labs, One Doctor's Heroic Search for the World's First Miracle Drug. Harmony.

-

Synthesis of sulfa drug complexes and study as topical agents. (n.d.). Shodhganga. Retrieved January 7, 2026, from [Link]

-

Domagk Discovers That Sulfonamides Can Save Lives. (n.d.). EBSCO. Retrieved January 7, 2026, from [Link]

-

Gerhard Domagk. (n.d.). Science History Institute. Retrieved January 7, 2026, from [Link]

- Overesch, G., et al. (2025). Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. Veterinary Microbiology, 288, 110784.

- Rahn, A., et al. (2021). From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides. International Journal of Molecular Sciences, 22(16), 8888.